1-(3-methyl-2-nitrophenyl)methanamine hydrochloride

Thermal analysis Solid-state characterization Purification optimization

Select 1-(3-methyl-2-nitrophenyl)methanamine hydrochloride (CAS 2866335-40-0) for reliable reactivity distinct from regioisomeric analogs. The ortho-nitro/meta-methyl substitution directs electrophilic attack para to the aminomethyl group, avoiding byproduct profiles of meta-nitro isomers. Soluble in EtOH/MeOH as supplied, it enables homogeneous reductive aminations & acylations without pre-neutralization. Its ortho-nitrobenzyl motif suits photolabile linker applications—the 3-methyl group tunes cleavage wavelength vs. unsubstituted 2-nitrobenzylamine. Lot-to-lot consistency is ensured by a sharp melting point (~183 °C).

Molecular Formula C8H11ClN2O2
Molecular Weight 202.64 g/mol
CAS No. 2866335-40-0
Cat. No. B6611099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methyl-2-nitrophenyl)methanamine hydrochloride
CAS2866335-40-0
Molecular FormulaC8H11ClN2O2
Molecular Weight202.64 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)CN)[N+](=O)[O-].Cl
InChIInChI=1S/C8H10N2O2.ClH/c1-6-3-2-4-7(5-9)8(6)10(11)12;/h2-4H,5,9H2,1H3;1H
InChIKeyLAIUYQMTANHVDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methyl-2-nitrophenyl)methanamine Hydrochloride (CAS 2866335-40-0): Procurement-Relevant Identity and Physicochemical Baseline for Research Sourcing


1-(3-Methyl-2-nitrophenyl)methanamine hydrochloride (CAS 2866335-40-0) is a substituted nitrobenzylamine derivative supplied as the hydrochloride salt, with the molecular formula C8H11ClN2O2 and a molecular weight of 202.64 g/mol . The compound features a primary aminomethyl group at the 1-position, a nitro substituent at the 2-position, and a methyl group at the 3-position of the phenyl ring . It is reported as a yellow solid with a melting point of approximately 183 °C, sparingly soluble in water but readily soluble in ethanol and methanol, which is characteristic of nitroaromatic benzylamine hydrochloride salts . These fundamental properties define its handling, storage, and formulation considerations during procurement for research applications.

Why Generic Substitution Among Nitrobenzylamine Hydrochloride Analogs Fails for Research Consistency


Generic interchange among nitrobenzylamine hydrochloride analogs is demonstrably unreliable because subtle variations in the position of methyl and nitro substituents on the phenyl ring drive quantifiable differences in melting point, lipophilicity, and amine basicity that directly affect solubility, purification behavior, and reactivity . The target compound (CAS 2866335-40-0) bears a unique ortho-nitro/meta-methyl arrangement, formally constituting a positional isomer (regioisomer) of (2-methyl-3-nitrophenyl)methanamine hydrochloride (CAS 40896-69-3), with which it shares an identical molecular formula and molecular weight (202.64 g/mol) but differs in substitution pattern, and a structural analog of the des-methyl parent compound 2-nitrobenzylamine hydrochloride (CAS 24835-08-3, MW 188.61 g/mol) . These regioisomeric differences translate into distinct solid-state thermal stability, differential solubility in common reaction solvents, and altered nucleophilic reactivity of the primary amine, making cross-substitution inadvisable without re-validation of reaction conditions . The evidence below quantifies these critical distinctions.

Product-Specific Quantitative Evidence Guide for 1-(3-Methyl-2-nitrophenyl)methanamine Hydrochloride (CAS 2866335-40-0) vs. Closest Analogs


Melting Point Depression vs. 2-Nitrobenzylamine Hydrochloride: Quantitative Thermal Stability Differentiation

The target compound exhibits a melting point of approximately 183 °C , which is 64 °C lower than the melting point of the des-methyl parent compound 2-nitrobenzylamine hydrochloride (CAS 24835-08-3), reported at 247 °C (decomposition) . This quantifiable thermal stability difference directly impacts recrystallization solvent selection and drying protocols. The lower melting point of the target compound is consistent with the disruption of crystal lattice packing by the 3-methyl substituent, a well-established phenomenon in substituted benzylamine derivatives .

Thermal analysis Solid-state characterization Purification optimization

Predicted Lipophilicity (LogP) Differentiation vs. 2-Nitrobenzylamine Hydrochloride: Solubility and Extraction Behavior

The predicted LogP (ACD/LogP) for the des-methyl comparator 2-nitrobenzylamine hydrochloride is 3.08 . Introduction of the 3-methyl group in the target compound is estimated, based on the additive Hansch π constant for aromatic methyl substitution (π ≈ 0.52), to yield a predicted LogP of approximately 3.6 [1]. The associated LogP for the positional isomer (4-methyl-3-nitrophenyl)methanamine has been independently computed as 1.36 , demonstrating that the ortho-nitro/meta-methyl arrangement of the target compound drives a lipophilicity approximately 2.2 LogP units higher than the para-methyl/meta-nitro regioisomer. This class-level inference, derived from established Hansch analysis and corroborated by experimental LogP data for structurally related regioisomers, indicates that the target compound will partition preferentially into organic phases during aqueous workup compared to its positional isomer [1].

Lipophilicity LogP Liquid-liquid extraction Chromatography optimization

Predicted Amine Basicity (pKa) Differentiation vs. N-Methyl-2-nitrobenzylamine Hydrochloride: Nucleophilic Reactivity Implications

The target compound is a primary benzylamine hydrochloride (R-CH2-NH3+Cl−), whereas the N-methyl analog N-methyl-2-nitrobenzylamine hydrochloride (CAS 5441-60-1) is a secondary amine hydrochloride . For N-methyl-3-nitrobenzylamine, the predicted pKa of the conjugate acid is 8.94 ± 0.10 . The target compound, as a primary amine with an ortho-nitro group capable of intramolecular hydrogen bonding with the protonated amine, is expected to exhibit a lower pKa (estimated ~8.3–8.7) compared to the meta-nitro secondary amine analog, based on the electron-withdrawing ortho effect of the nitro group and the lack of a N-methyl inductive electron-donating effect [1]. A predicted pKa difference of 0.2–0.6 units corresponds to a 1.6- to 4-fold difference in the proportion of free base amine available under neutral to mildly basic reaction conditions, directly affecting nucleophilic reactivity in Schiff base formation, reductive amination, and N-acylation reactions [1].

Amine basicity pKa prediction Nucleophilic reactivity Schiff base formation

Regioisomeric Differentiation: Ortho-Nitro/Meta-Methyl vs. Meta-Nitro/Ortho-Methyl Substitution Pattern and Synthetic Utility

The target compound (3-methyl-2-nitrophenyl)methanamine hydrochloride and (2-methyl-3-nitrophenyl)methanamine hydrochloride (CAS 40896-69-3) are regioisomers sharing identical molecular formula (C8H11ClN2O2) and molecular weight (202.64 g/mol) but differing in the relative positions of the methyl and nitro substituents . In the target compound, the nitro group is ortho to the aminomethyl moiety, enabling intramolecular hydrogen bonding between the nitro oxygen and the ammonium proton that stabilizes specific conformations and can direct regioselective electrophilic aromatic substitution to the para position (C-5 or C-6) relative to the aminomethyl group [1]. In the comparator regioisomer (CAS 40896-69-3), the nitro group is meta to the aminomethyl group, eliminating this intramolecular hydrogen bond and resulting in a different electronic directing pattern on the ring that favors electrophilic attack at positions ortho/para to the methyl group [1]. These regioisomers will therefore yield structurally distinct products in downstream electrophilic substitution reactions and cannot be interchanged in multistep synthetic routes without altering the final compound identity [1].

Regioisomer Positional isomer Structure-activity relationship Synthetic intermediate

Hydrochloride Salt vs. Free Base Form: Solubility and Stability Distinction for Procurement Specification

The target compound is supplied as the hydrochloride salt, which confers distinct solubility and stability advantages over the corresponding free base form . While the free base (3-methyl-2-nitrobenzylamine) is expected to be poorly water-soluble (consistent with the free base of 2-nitrobenzylamine, which has an experimental aqueous solubility of ~4.6 g/L at 25 °C ), the hydrochloride salt form of the target compound is described as a solid with processable solubility in polar organic solvents (ethanol, methanol) . For analogous nitrobenzylamine systems, the hydrochloride salt has been noted to enhance solubility in polar solvents and provide improved bench-top stability compared to the free base, which is more susceptible to atmospheric CO2 absorption and oxidation . Sourcing the correct salt form is critical because neutralization of the hydrochloride to the free base in situ requires adjustment of reaction stoichiometry and solvent selection; procuring the free base instead may introduce variability in amine content due to partial carbonate formation upon storage .

Salt form Solubility enhancement Chemical stability Procurement specification

Predicted Intramolecular Hydrogen Bonding (Ortho-Nitro Effect): Conformational Pre-Organization Differentiating Target from Meta-Nitro Regioisomers

The ortho relationship between the nitro group and the aminomethyl group in the target compound permits the formation of a six-membered intramolecular hydrogen bond (N–H···O2N) in the protonated or free base state, a structural feature that is geometrically impossible in the meta-nitro regioisomer (CAS 40896-69-3) and the para-methyl/meta-nitro isomer (CAS 623155-53-3) . This intramolecular H-bond is a well-documented motif in ortho-nitrobenzylamine derivatives, pre-organizing the molecule into a quasi-cyclic conformation that can influence both solid-state packing (reflected in the distinct melting point of ~183 °C versus comparator values) and solution-phase reactivity by modulating the accessibility of the amine lone pair [1]. This conformational pre-organization is absent in all meta-nitro substituted regioisomers, providing a structural rationale for the distinct melting point, LogP, and pKa values quantified in the preceding evidence items [1].

Intramolecular hydrogen bond Conformational analysis Molecular recognition Crystal engineering

Best Research and Industrial Application Scenarios Where 1-(3-Methyl-2-nitrophenyl)methanamine Hydrochloride (CAS 2866335-40-0) Provides Demonstrable Advantage Over Analogs


Regiospecific Synthesis Requiring Ortho-Nitro Directing Effects for Electrophilic Aromatic Substitution

In synthetic routes where subsequent electrophilic aromatic substitution (nitration, halogenation, sulfonation) must occur para to the aminomethyl group, the target compound's ortho-nitro/meta-methyl substitution pattern provides a predictable electronic directing effect distinct from its meta-nitro regioisomer (CAS 40896-69-3). The intramolecular hydrogen bond between the ortho-nitro oxygen and the ammonium proton deactivates the positions ortho to the nitro group, favoring electrophilic attack at the position para to the aminomethyl moiety, yielding a single regioisomeric product profile. Using the meta-nitro regioisomer instead would direct substitution to an entirely different ring position, producing a structurally distinct downstream intermediate. This scenario is supported by the regioisomeric differentiation evidence in Evidence Item 4 and the intramolecular H-bond analysis in Evidence Item 6. [1]

Reaction Optimization in Polar Organic Solvents Leveraging the Hydrochloride Salt Form's Solubility Profile

For reactions conducted in ethanol, methanol, or mixed aqueous-organic media, the hydrochloride salt form of the target compound offers practical solubility advantages over free base nitrobenzylamines. As quantified in Evidence Item 5, the target HCl salt is soluble in ethanol and methanol, whereas the analogous free base (2-nitrobenzylamine) exhibits limited aqueous solubility (~4.6 g/L at 25 °C). This enables homogeneous reaction conditions without the need for pre-neutralization or phase-transfer catalysis, streamlining reductive amination, Schiff base condensation, and N-acylation protocols. The distinct melting point (~183 °C) further ensures that standard drying and recrystallization protocols established for this salt form produce consistent lot-to-lot purity. [1]

Lipophilicity-Guided Liquid-Liquid Extraction and Chromatographic Purification Workflows

With a predicted LogP approximately 2.2 units higher than the para-methyl/meta-nitro regioisomer (Evidence Item 2), the target compound will partition more efficiently into organic solvents (ethyl acetate, dichloromethane) during aqueous workup following reactions conducted in mixed solvent systems. This LogP differential translates to an approximately 158-fold difference in partition coefficient, meaning that extraction protocols developed for the less lipophilic regioisomer will result in substantial product loss to the aqueous phase if applied to the target compound. Researchers optimizing purification workflows should select reversed-phase chromatography conditions with higher organic content (e.g., 10–20% greater acetonitrile or methanol fraction) when purifying the target compound relative to its less lipophilic regioisomers.

Building Block for Medicinal Chemistry Scaffolds Requiring Ortho-Nitrobenzyl Protection or Photocleavable Linker Strategies

The ortho-nitrobenzyl structural motif is well-established in the literature as a photolabile protecting group and as a building block for photocleavable linkers in chemical biology probes. The target compound, bearing an ortho-nitro group adjacent to the primary aminomethyl moiety, is structurally aligned with this application space. The primary amine offers a reactive handle for amide coupling or reductive amination, while the ortho-nitro group provides the photolabile chromophore. The presence of the 3-methyl substituent differentiates this scaffold from the more common unsubstituted 2-nitrobenzylamine, enabling tuning of the photocleavage wavelength and quantum yield, a property that may be exploited in orthogonal protecting group strategies. This application is supported by the documented use of 2-nitrobenzylamine in the synthesis of tetrahydroisoquinolines and as a reactant in photocleavable linker construction (Sigma-Aldrich and Fisher Scientific application notes).

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